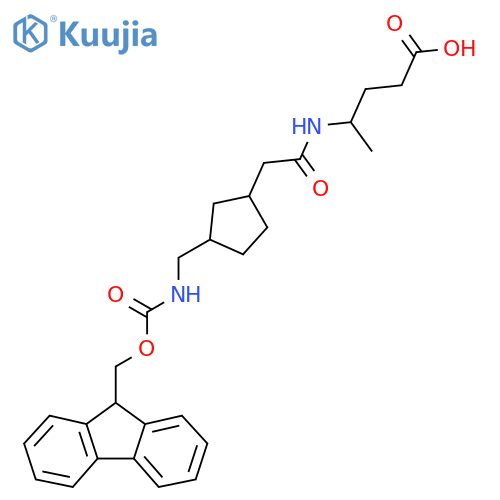

Cas no 2171809-69-9 (4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid)

4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid

- 2171809-69-9

- 4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid

- EN300-1570120

-

- インチ: 1S/C28H34N2O5/c1-18(10-13-27(32)33)30-26(31)15-19-11-12-20(14-19)16-29-28(34)35-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,18-20,25H,10-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)

- InChIKey: BPGFLRKOWGTGES-UHFFFAOYSA-N

- SMILES: O=C(CC1CCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)NC(C)CCC(=O)O

計算された属性

- 精确分子量: 478.24677219g/mol

- 同位素质量: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 35

- 回転可能化学結合数: 11

- 複雑さ: 721

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.1

- トポロジー分子極性表面積: 105Ų

4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1570120-0.05g |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1570120-5000mg |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1570120-500mg |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 500mg |

$3233.0 | 2023-09-24 | ||

| Enamine | EN300-1570120-1.0g |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1570120-0.1g |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1570120-5.0g |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1570120-1000mg |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1570120-10.0g |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1570120-0.5g |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1570120-2.5g |

4-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetamido)pentanoic acid |

2171809-69-9 | 2.5g |

$6602.0 | 2023-06-04 |

4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid 関連文献

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acidに関する追加情報

Introduction to 4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid (CAS No. 2171809-69-9)

4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid, identified by its CAS number 2171809-69-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pentanoic acid backbone, a cyclopentyl side chain, and an amide functional group. The presence of a 9H-fluoren-9-ylmethoxycarbonyl moiety further enhances its molecular complexity, making it a subject of interest for researchers exploring novel therapeutic applications.

The structural composition of 4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid imparts unique chemical properties that make it potentially valuable in drug design. The fluorenylmethoxycarbonyl (Fmoc) group is widely recognized in peptide synthesis as a protecting group for amino acids, and its incorporation into this compound suggests potential applications in peptide mimetics or protease inhibition. The cyclopentyl ring, on the other hand, contributes to steric hindrance and can influence the compound's solubility and bioavailability, factors critical for pharmaceutical development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Studies have indicated that the amide linkage in 4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid could interact with specific target proteins, potentially modulating enzyme activity or receptor binding. This has sparked interest in exploring its pharmacological profile, particularly in the context of inflammatory diseases, cancer, and neurological disorders.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the fluorene-based moiety and the cyclopentyl group creates a versatile platform that can be modified to enhance binding affinity or to introduce additional functional groups. Such modifications are essential for optimizing drug candidates and improving their therapeutic efficacy. Researchers are currently investigating synthetic routes that would allow for the efficient preparation of analogs of 4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid, with the aim of identifying more potent and selective bioactive molecules.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The electron-withdrawing nature of fluorine atoms can enhance metabolic stability and binding affinity, making fluorinated derivatives attractive candidates for drug development. In the case of 4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid, the presence of fluorine within the fluorenylmethoxycarbonyl group may contribute to its unique pharmacokinetic properties. This has led to investigations into its potential as an anti-inflammatory agent, where fluorinated analogs have shown promise in preclinical studies.

Another area of interest is the compound's potential application in targeted therapy. The cyclopentyl moiety can be engineered to mimic natural substrates or inhibitors of specific enzymes, while the Fmoc group can serve as a handle for further derivatization. Such strategies are particularly relevant in oncology, where targeted small molecules are being developed to inhibit aberrant signaling pathways in cancer cells. Preliminary studies suggest that derivatives of 4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid may exhibit inhibitory effects on certain kinases or proteases involved in tumor growth and progression.

The synthesis of 4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning to ensure high yields and purity. Advances in solid-phase synthesis and automated chemical processes have made it feasible to construct such intricate molecules with greater precision. These techniques not only improve efficiency but also reduce costs, making it more economically viable to explore derivatives with tailored properties.

In conclusion, 4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid (CAS No. 2171809-69-9) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a significant role in the development of next-generation therapeutics.

2171809-69-9 (4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)pentanoic acid) Related Products

- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)

- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)

- 786617-12-7(AHU-377(Sacubitril))

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)

- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)

- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)

- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)